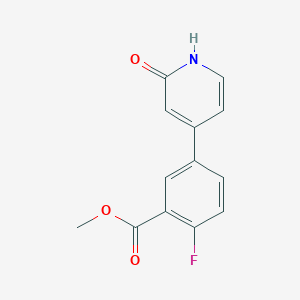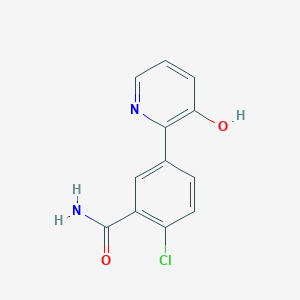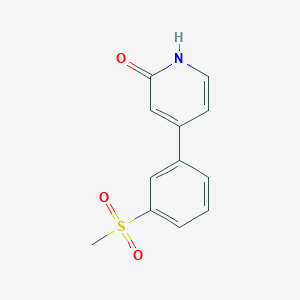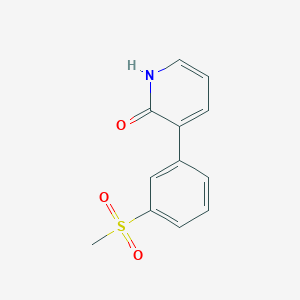
2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core substituted with a chloro group and a hydroxypyridinyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-hydroxypyridine.
Formation of Benzamide: The 2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is then reacted with 3-hydroxypyridine in the presence of a base such as triethylamine (TEA) to form the desired benzamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated benzamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a pyridine ketone, while substitution of the chloro group with an amine may result in an aminobenzamide derivative .
科学的研究の応用
2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxypyridinyl groups may contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate .
類似化合物との比較
Similar Compounds
2-Chloro-5-(3-hydroxypyridin-2-yl)benzamide: Similar structure but with a different position of the hydroxyl group on the pyridine ring.
2-Chloro-5-(4-hydroxypyridin-3-yl)benzamide: Similar structure but with a different position of the hydroxyl group on the pyridine ring.
2-Chloro-5-(5-methoxypyridin-3-yl)benzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide is unique due to the specific positioning of the chloro and hydroxypyridinyl groups, which may influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
2-chloro-5-(5-hydroxypyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-2-1-7(4-10(11)12(14)17)8-3-9(16)6-15-5-8/h1-6,16H,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFHCQWCOCWRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683105 |
Source


|
| Record name | 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-21-1 |
Source


|
| Record name | 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














